molecular formula C17H16N6O B287406 5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

Katalognummer B287406
Molekulargewicht: 320.3 g/mol
InChI-Schlüssel: BOGDHFAVURQOQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile, also known as JNK-IN-8, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is involved in a variety of cellular processes, including inflammation, apoptosis, and cell differentiation. JNK-IN-8 has been shown to have potential therapeutic applications in the treatment of diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.

Wirkmechanismus

5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile works by inhibiting the activity of JNK, a protein kinase that is involved in the regulation of various cellular processes. JNK is activated in response to cellular stress and can lead to the activation of pro-inflammatory cytokines and the induction of apoptosis. By inhibiting JNK activity, 5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile can reduce inflammation and promote cell survival.
Biochemical and Physiological Effects:
5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been shown to have several biochemical and physiological effects in preclinical models. In cancer cells, 5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile can induce cell cycle arrest and apoptosis, leading to a reduction in cancer cell growth. In neurodegenerative disease models, 5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile can reduce the accumulation of toxic proteins and promote neuronal survival. Inflammatory disease models have shown that 5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile can reduce the production of pro-inflammatory cytokines and reduce tissue damage.

Vorteile Und Einschränkungen Für Laborexperimente

5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has several advantages for lab experiments, including its specificity for JNK and its ability to penetrate the blood-brain barrier. However, 5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several future directions for research on 5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile. One potential area of research is the development of more potent and selective JNK inhibitors. Another area of research is the investigation of the potential therapeutic applications of 5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile in combination with other drugs or therapies. Additionally, further research is needed to determine the long-term safety and efficacy of 5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile in preclinical and clinical studies.

Synthesemethoden

The synthesis of 5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile involves several steps, including the reaction of 2-methyl-6-(3-methylphenoxy)-4-pyrimidinamine with 4-cyano-3-methyl-1H-pyrazole-5-carboxylic acid, followed by further reactions to form the final product. The synthesis of 5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been described in detail in several scientific publications.

Wissenschaftliche Forschungsanwendungen

5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been extensively studied in preclinical models of various diseases. In cancer research, 5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and pancreatic cancer cells. In neurodegenerative disease research, 5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease. In inflammatory disease research, 5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been shown to reduce inflammation in models of rheumatoid arthritis and inflammatory bowel disease.

Eigenschaften

Produktname

5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

Molekularformel

C17H16N6O

Molekulargewicht

320.3 g/mol

IUPAC-Name

5-amino-3-methyl-1-[2-methyl-6-(3-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile

InChI

InChI=1S/C17H16N6O/c1-10-5-4-6-13(7-10)24-16-8-15(20-12(3)21-16)23-17(19)14(9-18)11(2)22-23/h4-8H,19H2,1-3H3

InChI-Schlüssel

BOGDHFAVURQOQG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC2=NC(=NC(=C2)N3C(=C(C(=N3)C)C#N)N)C

Kanonische SMILES

CC1=CC(=CC=C1)OC2=NC(=NC(=C2)N3C(=C(C(=N3)C)C#N)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.